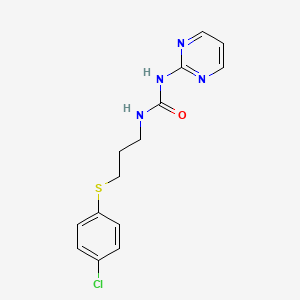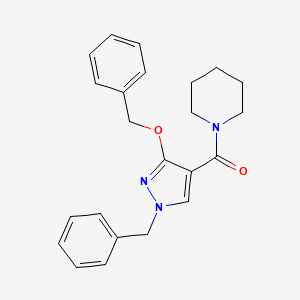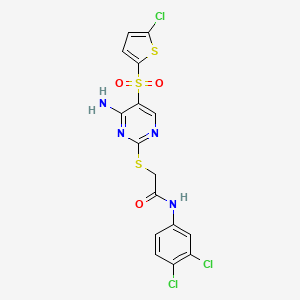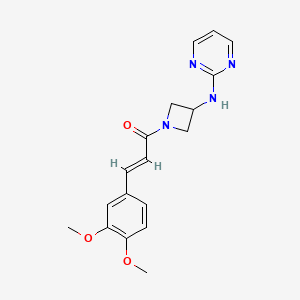
2-Pyrrolidinone, 4-(3,4-dimethoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Pyrrolidinone, 4-(3,4-dimethoxyphenyl)-” is an organic compound with the molecular formula C12H15NO3 . It is a derivative of 2-Pyrrolidinone, which is a five-membered lactam and is the simplest γ-lactam .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “2-Pyrrolidinone, 4-(3,4-dimethoxyphenyl)-”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “2-Pyrrolidinone, 4-(3,4-dimethoxyphenyl)-” includes a pyrrolidinone ring with a 3,4-dimethoxyphenyl group attached to it . The pyrrolidine ring is a five-membered nitrogen heterocycle .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Pyrrolidine derivatives have been investigated for their antimicrobial properties. In particular, 4-(3,4-dimethoxyphenyl)-2-pyrrolidinone has shown promise as an antibacterial agent against certain pathogens. Researchers have identified its inhibitory effects on bacterial growth, making it a potential candidate for combating infections .
Antiviral Potential
The compound’s antiviral activity is another exciting area of study. It has demonstrated effectiveness against specific viruses, although further research is needed to fully understand its mechanism of action and potential clinical applications .
Anticancer Properties
4-(3,4-dimethoxyphenyl)-2-pyrrolidinone: exhibits antitumor activity, particularly against lung cancer and central nervous system (CNS) cancer cells. Its growth inhibition percentages against these cancer types are noteworthy .
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases. This compound has been investigated for its anti-inflammatory properties, which could be valuable in managing inflammatory conditions .
Cholinesterase Inhibition
Cholinesterase inhibitors are essential in treating neurodegenerative disorders such as Alzheimer’s disease. Some pyrrolidine derivatives, including 4-(3,4-dimethoxyphenyl)-2-pyrrolidinone , exhibit cholinesterase inhibition, potentially contributing to cognitive health .
Carbonic Anhydrase Inhibition
Carbonic anhydrase enzymes are involved in maintaining acid-base balance and fluid secretion. Inhibition of these enzymes has therapeutic implications. Preliminary studies suggest that this compound may act as a carbonic anhydrase inhibitor .
Safety and Hazards
Zukünftige Richtungen
The future directions for “2-Pyrrolidinone, 4-(3,4-dimethoxyphenyl)-” and other pyrrolidine derivatives are promising. They are versatile scaffolds for designing and developing novel biologically active compounds and drug candidates . Their key roles in pharmacotherapy make them a significant area of interest in drug research and development .
Eigenschaften
IUPAC Name |
4-(3,4-dimethoxyphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-15-10-4-3-8(5-11(10)16-2)9-6-12(14)13-7-9/h3-5,9H,6-7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRKFSJWVCILHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrrolidinone, 4-(3,4-dimethoxyphenyl)- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-bromophenyl)-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]acetamide](/img/structure/B2668605.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2668606.png)


![1-Benzyl-3-[2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B2668610.png)

![8-[(E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2668612.png)
![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2668613.png)

![N-[3-[(E)-3-(6-Chloropyridin-3-yl)prop-2-enoyl]phenyl]methanesulfonamide](/img/structure/B2668616.png)
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2668619.png)

![3,4-dimethoxy-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2668624.png)